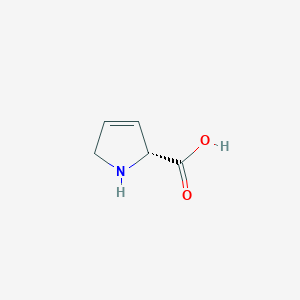

(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Description

Historical Perspectives and Initial Academic Discoveries

The investigation of 3,4-dehydroproline dates back several decades, with early reports on its synthesis appearing in the late 1960s. nih.gov Initial synthetic efforts typically produced a racemic mixture of the (R) and (S) enantiomers. A significant milestone was the work of Robertson and Witkop, who not only confirmed the synthesis of this imino acid but were also the first to report its biological properties as a potent proline antagonist in microorganisms. cdnsciencepub.com

The development of methods to access enantiomerically pure forms was a crucial advancement. Early approaches to obtain the (S)-enantiomer, which is more directly related to the natural L-proline, included the enzymatic hydrolysis of racemic N-acyl-3,4-dehydroprolinamide and the chemical resolution of the racemic N-protected acid. cdnsciencepub.comtandfonline.com In 1982, a stereoselective synthesis of (S)-3,4-dehydroproline was developed starting from the readily available (2S,4R)-4-hydroxyproline, a derivative of the natural amino acid L-proline. cdnsciencepub.com This strategic synthesis, involving a regioselective phenylselenoxide elimination to introduce the double bond, marked a key step toward making specific enantiomers accessible for research. These foundational studies paved the way for the exploration of both (S)- and (R)-dehydroproline in various chemical and biological contexts.

Significance within Heterocyclic Chemistry

The 3-pyrroline (B95000) ring system is a versatile scaffold in heterocyclic chemistry. organic-chemistry.org (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives serve as valuable precursors for the synthesis of more complex and highly substituted chiral pyrrolidines, which are prevalent motifs in many pharmaceuticals. organic-chemistry.orgmdpi.com

The dual functionality of the molecule—a chiral α-amino acid and a cyclic alkene—allows for diverse chemical transformations. The double bond can undergo various reactions, such as dihydroxylation or epoxidation, to introduce new stereocenters. acs.org Furthermore, the C-H bonds adjacent to the nitrogen atom are activated sites for functionalization. Modern catalytic methods have enabled the highly enantio- and diastereoselective C–H functionalization at the C2 position. acs.orgnih.gov Interestingly, the reactivity can be tuned by the choice of catalyst and reagent; for instance, dirhodium-catalyzed reactions with donor/acceptor carbenes lead to C–H functionalization, whereas reactions with acceptor carbenes can result in cyclopropanation of the double bond. acs.orgnih.gov This ability to selectively modify different positions of the ring makes it a powerful building block for constructing complex molecular architectures.

Relevance as a Chiral Amino Acid Analog

As a constrained analog of proline, (R)-3,4-dehydroproline holds considerable relevance in biochemistry and medicinal chemistry. Proline's unique cyclic structure plays a critical role in determining the secondary structure of proteins. sigmaaldrich.com The introduction of a double bond in dehydroproline flattens the ring, which further restricts the conformational flexibility of the peptide backbone when it is incorporated into a peptide sequence. nih.gov This property is exploited by chemists to design peptides with stabilized secondary structures or to probe the conformational requirements of enzyme-substrate interactions.

The biological activity of dehydroproline is well-documented. It acts as a potent inhibitor of prolyl 4-hydroxylase (P4H), a key enzyme in collagen biosynthesis that hydroxylates proline residues. nih.govnih.gov By inhibiting this enzyme, 3,4-dehydroproline can reduce the excessive deposition of collagen associated with fibrotic conditions. sigmaaldrich.com This specific biological activity underscores its importance as a chemical probe for studying enzymatic pathways and as a lead structure for the development of therapeutic agents.

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound is focused on two primary areas: advancing stereoselective synthesis and leveraging its unique structure in applied chemistry. A major thrust of ongoing research is the development of novel catalytic methods that provide efficient and highly selective access to functionalized dehydroproline derivatives. For example, recent studies have demonstrated that chiral dirhodium catalysts can achieve asymmetric C-H functionalization with excellent diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee) using very low catalyst loadings. acs.org

Despite these advances, significant challenges remain. One of the primary hurdles is the development of scalable and economically viable synthetic routes. While syntheses starting from inexpensive precursors like 4-hydroxyproline (B1632879) are established for the (S)-enantiomer, efficient and affordable routes to the (R)-enantiomer are less developed. cdnsciencepub.comacs.org Another key challenge is achieving precise control over competing reaction pathways during functionalization, such as directing reactivity toward C-H activation versus addition to the double bond. nih.gov Overcoming these challenges is essential for unlocking the full potential of this chiral building block for applications in drug discovery and materials science.

| Research Focus | Key Method/Reagent | Starting Material | Outcome | Reference |

|---|---|---|---|---|

| Stereoselective Synthesis of (S)-enantiomer | Phenylselenoxide elimination | (2S,4R)-4-Hydroxyproline | Enantiomerically pure (S)-3,4-dehydroproline | cdnsciencepub.com |

| Asymmetric C-H Functionalization | Dirhodium tetracarboxylate catalyst Rh2(S-PTAD)4 | N-Boc-2,5-dihydro-1H-pyrrole | Highly enantio- and diastereoselective C2-arylation (up to 97% ee) | acs.orgnih.gov |

| Synthesis of Difluorinated Proline Analogs | Epoxidation followed by ring-opening and deoxyfluorination | N-protected 3,4-dehydroproline | Stereoselective synthesis of 3,4-difluoro-L-proline diastereoisomers | acs.org |

| Conformational Analysis | Crystal structure determination | L-3,4-dehydroproline and derivatives | Demonstrated a flattened ring conformation compared to proline | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGHIGVFLOPEHJ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@@H](N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2,5 Dihydro 1h Pyrrole 2 Carboxylic Acid

Enantioselective Synthetic Routes

The stereoselective synthesis of (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid is paramount to its application in chiral drug design. Various strategies have been developed to control the stereochemistry at the C2 position, broadly categorized into chiral pool approaches, asymmetric catalysis, and biocatalytic methods.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. L-pyroglutamic acid, a derivative of L-glutamic acid, serves as a common and inexpensive chiral precursor for the synthesis of this compound. A typical synthetic sequence involves the selective reduction of the lactam carbonyl of a protected L-pyroglutamic acid derivative, followed by elimination to introduce the double bond.

For instance, the synthesis can commence with the protection of the carboxylic acid and the nitrogen of L-pyroglutamic acid. Subsequent stereoselective reduction of the amide functionality to the corresponding amine, often achieved using reducing agents like borane-tetrahydrofuran complex, is a critical step. This is followed by the introduction of a suitable leaving group at the 4-position, which then facilitates an elimination reaction to furnish the desired 2,5-dihydropyrrole ring system. The final step involves the deprotection of the carboxylic acid and the amino group to yield the target molecule. The stereochemistry at the C2 position is retained from the starting L-pyroglutamic acid.

| Starting Material | Key Steps | Final Product |

| L-Pyroglutamic acid | Protection, Selective reduction, Elimination, Deprotection | This compound |

Asymmetric Catalysis in Synthesis

Asymmetric catalysis offers a powerful and efficient alternative for the enantioselective synthesis of this compound, often from achiral or racemic precursors. A notable advancement in this area is the use of transition metal catalysts with chiral ligands to induce stereoselectivity.

One prominent example involves the dirhodium-catalyzed asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. This methodology allows for the direct and highly enantioselective introduction of a carboxyl group or its equivalent at the C2 position. The reaction of N-Boc-2,5-dihydro-1H-pyrrole with a diazo compound in the presence of a chiral dirhodium catalyst, such as Rh2(S-PTAD)4, can lead to the formation of the desired product with high enantiomeric excess (ee). The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high levels of stereocontrol. Computational studies have been instrumental in understanding the transition states and rationalizing the observed enantioselectivity in these reactions.

Table: Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole

| Catalyst | Diazo Reagent | Solvent | Enantiomeric Excess (ee) |

| Rh2(S-DOSP)4 | Ethyl diazoacetate | Dichloromethane | Low |

| Rh2(S-PTAD)4 | Aryldiazoacetates | Hexane | Up to 97% |

Biocatalytic Synthesis Strategies

Biocatalysis has emerged as a green and highly selective tool for the synthesis of chiral compounds. Enzymes, with their inherent chirality and high specificity, can catalyze reactions with exceptional enantioselectivity under mild conditions. For the synthesis of this compound, enzymatic kinetic resolution of a racemic mixture is a commonly employed strategy.

In this approach, a racemic mixture of a suitable derivative of 2,5-dihydro-1H-pyrrole-2-carboxylic acid, such as its ester, is subjected to an enzymatic reaction. A lipase (B570770), for instance, can selectively hydrolyze one enantiomer of the ester, leaving the other unreacted. For example, the enzymatic kinetic resolution of racemic N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester using an immobilized lipase like Novozym 435 (Candida antarctica lipase B) can afford the (R)-ester and the (S)-acid with high enantiomeric purity. The unreacted (R)-ester can then be separated and hydrolyzed chemically to obtain the desired this compound.

Another biocatalytic approach involves the use of decarboxylases. For instance, a UbiD-type decarboxylase has been shown to catalyze the reversible carboxylation of pyrrole to pyrrole-2-carboxylic acid. hmdb.ca While this particular example does not directly yield the chiral dihydropyrrole, it highlights the potential of enzymes to be engineered for the stereoselective synthesis of related structures.

Total Synthesis Approaches from Diverse Starting Materials

The total synthesis of this compound has been achieved from a variety of starting materials, showcasing the versatility of modern organic synthesis. A notable strategy involves the use of ring-closing metathesis (RCM) of a suitably functionalized diallylamine derivative.

A short and efficient synthesis starts from N-Boc-diallylamine. mdpi.com This readily available starting material undergoes ring-closing metathesis using a ruthenium-based catalyst, such as Grubbs' catalyst, to form N-Boc-2,5-dihydro-1H-pyrrole. Subsequent directed lithiation at the C2 position followed by carboxylation with carbon dioxide provides the racemic N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid. The desired (R)-enantiomer can then be obtained through enzymatic kinetic resolution as described in the previous section. mdpi.com

| Starting Material | Key Reactions | Intermediate | Final Product |

| N-Boc-diallylamine | Ring-Closing Metathesis (RCM) | N-Boc-2,5-dihydro-1H-pyrrole | (R)-N-Boc-2,5-Dihydro-1H-pyrrole-2-carboxylic acid |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of this compound synthesis, several strategies align with these principles.

Another key aspect of green chemistry is atom economy. The development of catalytic reactions, such as the asymmetric C-H functionalization, which directly functionalize a C-H bond without the need for pre-functionalized substrates, significantly improves atom economy by reducing the number of synthetic steps and the generation of stoichiometric waste.

The choice of solvents also plays a crucial role. Efforts are being made to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids in the synthesis of pyrrolidine (B122466) derivatives. While specific examples for the target molecule are still emerging, the general trend in heterocyclic synthesis points towards the adoption of more environmentally benign reaction media.

To quantify the "greenness" of a synthetic route, various metrics have been developed, including Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). nih.govcarbogen-amcis.com Applying these metrics to different synthetic routes for this compound can provide a quantitative assessment of their environmental performance and guide the development of more sustainable processes.

Mechanistic Investigations of Novel Synthetic Pathways

Understanding the reaction mechanisms of novel synthetic pathways is crucial for their optimization and broader application. For the synthesis of this compound, mechanistic studies have provided valuable insights into the key steps of stereoselectivity and reactivity.

In the case of the dirhodium-catalyzed asymmetric C-H functionalization, computational studies using Density Functional Theory (DFT) have been employed to elucidate the reaction mechanism. These studies have helped to understand the nature of the rhodium carbene intermediate and its interaction with the dihydropyrrole substrate. The calculations have revealed the transition state structures leading to the major and minor enantiomers, providing a rationale for the observed high enantioselectivity with specific chiral ligands. The models suggest that the stereochemical outcome is determined by the steric and electronic interactions between the substrate and the chiral catalyst in the transition state of the C-H insertion step.

Mechanistic insights into enzymatic reactions, such as the lipase-catalyzed kinetic resolution, are also being actively pursued. Understanding the enzyme's active site and the substrate binding modes through molecular modeling and structural biology can explain the observed enantiopreference and guide protein engineering efforts to develop even more efficient and selective biocatalysts for the synthesis of this compound.

Scale-Up Considerations and Optimization of Synthetic Processes

The transition from laboratory-scale synthesis to industrial production of enantiomerically pure compounds such as this compound presents significant challenges. Reproducibility, cost-effectiveness, safety, and environmental impact are critical factors that necessitate the optimization of synthetic processes. Key considerations in scaling up the synthesis of this pyrroline (B1223166) derivative involve the selection of robust chemical transformations, efficient catalyst systems, and optimized reaction conditions to ensure high yield and purity on a larger scale.

A significant hurdle in large-scale synthesis is the efficient and stereoselective construction of the chiral center. One effective strategy developed for the synthesis of the enantiomeric (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, which provides valuable insights for the (R)-enantiomer, involves a multi-step sequence featuring ring-closing metathesis (RCM), directed alkoxycarbonylation, and enzymatic kinetic resolution. carbogen-amcis.comresearchgate.net The final resolution step is particularly crucial for industrial applications. Researchers found that chemical hydrolysis of the racemic methyl ester was challenging; however, enzymatic resolution using an immobilized lipase from Candida antarctica, Novozyme 435®, proved highly effective. researchgate.net The optimization of this enzymatic step is a prime example of process improvement for scale-up.

The reaction can be conducted in various buffered systems and solvent mixtures, with conditions fine-tuned to achieve 50% conversion, isolating the desired (S)-enantiomer as the carboxylic acid while the unreacted (R)-ester can be recycled. researchgate.net This approach is advantageous for large-scale production due to the mild reaction conditions, high enantioselectivity, and the stability and reusability of the immobilized enzyme. researchgate.net

| Parameter | Optimized Condition | Outcome |

| Enzyme | Novozyme 435® (Candida antarctica lipase, immobilized) | High activity and enantioselectivity (>95%) |

| Substrate | Racemic 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester | 50% conversion to the (S)-acid |

| Solvent System | Water, THF/water, or 1,4-dioxane/water | Versatile options for process integration |

| pH Range | 6.5 - 8.5 (Phosphate or NaHCO₃ buffer) | Mild conditions, preventing degradation |

| Temperature | Ambient to 40-60 °C | Low energy consumption |

| Product Separation | Extraction | Straightforward workup |

Table 1: Optimized Parameters for Enzymatic Kinetic Resolution. researchgate.net

Another critical area for optimization is the choice of catalysts for key transformations. For instance, in reactions involving C-H functionalization of the N-Boc-2,5-dihydro-1H-pyrrole core, catalyst selection is paramount to achieving high diastereoselectivity and enantioselectivity. nih.gov Research on dirhodium(II) tetracarboxylate-catalyzed reactions demonstrates that the catalyst structure significantly impacts yield and stereochemical control. The use of dirhodium catalysts like Rh₂(S-PTAD)₄ has been shown to generate C-H functionalization products in high yields (up to 87%) and excellent stereoselectivity (>20:1 d.r. and 97% ee) with low catalyst loading (0.05 mol %). nih.gov Such low catalyst loadings are highly desirable in industrial processes to reduce costs and minimize metal contamination in the final product.

| Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

| Rh₂(OAc)₄ | 32 | >20:1 | 0 |

| Rh₂(S-DOSP)₄ | 59 | >20:1 | 92 |

| Rh₂(S-PTA)₄ | 65 | >20:1 | 91 |

| Rh₂(S-PTAD)₄ | 87 | >20:1 | 97 |

Table 2: Catalyst Screen for Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.gov

Further process optimization involves minimizing the number of synthetic steps and utilizing atom-economical reactions. acs.org The development of one-pot or tandem reactions can significantly improve efficiency by reducing the need for intermediate purification steps, which are often a source of product loss and increased cost on a large scale. For the broader class of carboxylic acids, the use of green oxidants like H₂O₂ with reusable solid acid catalysts, such as sulfonic acid functionalized reduced graphene oxide (SA-rGO), represents a modern approach to scalable and environmentally friendly synthesis. rsc.orgnih.gov Such catalysts can be used in gram-scale reactions and reused multiple times without a significant drop in productivity, making them attractive from an industrial perspective. rsc.orgnih.gov

Ultimately, a successful scale-up strategy for this compound requires a holistic approach, integrating an efficient synthetic route with optimized, robust, and sustainable reaction conditions to ensure economic viability and consistent product quality.

Stereochemical Investigations of R 2,5 Dihydro 1h Pyrrole 2 Carboxylic Acid

Absolute Configuration Determination Methodologies

The definitive assignment of the (R) configuration at the C2 stereocenter of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is fundamentally established through single-crystal X-ray diffraction studies of its enantiomer, L-3,4-dehydroproline, which is the (S)-enantiomer. The crystal structure of L-3,4-dehydroproline has been determined, providing precise atomic coordinates and establishing its absolute stereochemistry. nih.gov By definition, the (R)-enantiomer is the non-superimposable mirror image of the (S)-enantiomer, and thus its absolute configuration is unequivocally known.

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govspringernature.com For chiral molecules, this technique can distinguish between enantiomers through the anomalous dispersion effect, allowing for the assignment of the absolute configuration. nih.gov The crystal structure of L-3,4-dehydroproline revealed that the free amino acid exists as a zwitterion in the solid state. nih.gov

Below is a data table summarizing the crystallographic parameters for L-3,4-dehydroproline, which confirms the structure from which the (R)-configuration of the title compound is inferred.

| Parameter | Value for L-3,4-dehydroproline |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 16.756 |

| b (Å) | 5.870 |

| c (Å) | 5.275 |

| Z (molecules per unit cell) | 4 |

| Final R value | 0.046 |

While direct crystallographic data for the (R)-enantiomer is not detailed in the primary literature, its synthesis from precursors of known stereochemistry, such as (2S,4R)-4-hydroxyproline, further corroborates the assignment of the (R)-configuration at the C2 position. acs.org

Conformational Analysis Studies

The presence of the C3-C4 double bond significantly flattens the pyrrolidine (B122466) ring compared to proline, which has a more flexible, puckered structure. This relative planarity has a profound impact on the conformational preferences of the molecule and its derivatives.

X-ray crystallography provides a static picture of the molecule's conformation in the solid state. Studies on L-3,4-dehydroproline and its derivatives have shown that the pyrrolidine ring is nearly planar. nih.gov For instance, in derivatives like t-butoxycarbonyl-L-3,4-dehydroproline amide and acetyl-L-3,4-dehydroproline amide, the molecular conformation consists of two main planes, one involving the amide group and the other comprising the rest of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For proline and its analogues, key NMR parameters include chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data, which provide insights into ring pucker and the cis/trans isomerism of the preceding peptide bond when incorporated into a peptide chain. For derivatives of 3,4-dehydroproline, NMR studies have been used to determine the stereochemistry of epoxides formed from the double bond, indicating the utility of this technique in characterizing the facial bias of the ring system. acs.org

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the conformational landscape of 3,4-dehydroproline derivatives. A study on N-acetyl-N'-methylamide of L-3,4-dehydroproline (a dipeptide model) using hybrid DFT methods revealed that the introduction of the double bond significantly reduces the ring's pucker compared to the equivalent proline dipeptide. nih.gov

The key findings from the computational analysis are summarized below:

| Conformational Parameter | Observation for L-3,4-dehydroproline dipeptide |

|---|---|

| Ring Puckering Amplitude | 0.01-0.07 Å (indicating a very flat ring) |

| Cβ-Cγ Bond Length | Shorter by ~0.2 Å compared to proline dipeptide |

| Cα-Cβ-Cγ and Cβ-Cγ-Cδ Bond Angles | Widened by ~8° compared to proline dipeptide |

| Solvent Effects | Increasing solvent polarity favors polyproline-like conformations. nih.gov |

| Isomerization Barrier | The barrier to cis-trans isomerization of the peptide bond increases with solvent polarity. nih.gov |

These computational results indicate that the unsaturated ring of (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid is conformationally restricted and significantly flatter than that of (R)-proline.

Stereochemical Stability and Epimerization Studies

The stereochemical stability of the C2 chiral center is crucial for the applications of this compound. Epimerization, the change in configuration at one of several stereocenters in a molecule, would lead to the formation of the (S)-enantiomer, potentially altering its biological properties.

While specific studies on the epimerization of this compound under various conditions (e.g., pH, temperature) are not extensively reported, knowledge from related amino acids provides some insight. The α-carbon of amino acids can be susceptible to racemization or epimerization, particularly under strong acidic or basic conditions, or through enzymatic action. For instance, enzymes like hydroxyproline-2-epimerase are known to interconvert stereoisomers of hydroxyproline. researchgate.net The potential for epimerization of 3,4-dehydroproline exists, especially in biological systems or during certain chemical transformations, although it is generally considered stereochemically stable under standard peptide synthesis conditions. acs.org

Derivatization for Stereochemical Assignment and Purity Assessment

Assessing the enantiomeric purity of this compound is essential for its use in pharmaceuticals and asymmetric synthesis. This is often achieved by derivatizing the molecule to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The carboxylic acid or the secondary amine group can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be resolved on a non-chiral stationary phase. Common strategies include:

Reaction with Chiral Reagents: The secondary amine can be reacted with chiral reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) or NBD-Cl (4-Chloro-7-nitrobenzofurazan). researchgate.netimpactfactor.org The resulting diastereomeric adducts can be separated by reversed-phase HPLC. researchgate.netimpactfactor.org

Esterification and Amidation: The carboxylic acid group can be esterified with a chiral alcohol, or the amine group can be acylated with a chiral acid chloride. For proline, a two-step derivatization involving methylation of the carboxylic acid followed by acetylation of the amine with reagents like trifluoroacetic anhydride (B1165640) allows for enantiomeric separation by chiral GC. sigmaaldrich.com

These methods enable the sensitive detection and quantification of the minor enantiomer, allowing for the precise determination of enantiomeric excess (ee) or enantiomeric purity.

Reactivity and Derivatization Strategies for R 2,5 Dihydro 1h Pyrrole 2 Carboxylic Acid

Reactions at the Pyrroline (B1223166) Ring System

The double bond and the allylic positions of the pyrroline ring in (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid are key centers of reactivity, allowing for a variety of transformations.

Electrophilic Aromatic Substitution Analogs

While the pyrroline ring is not aromatic, its electron-rich nature, particularly when the nitrogen is protected, allows it to undergo reactions analogous to electrophilic aromatic substitution, primarily through C-H functionalization at the allylic C2 position. Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole result in a highly enantio- and diastereoselective C–H functionalization exclusively at the α-N C2 position. The use of a chiral catalyst like Rh2(S-PTAD)4 can generate the C-H functionalization products in high yield and stereoselectivity.

Table 1: Electrophilic C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole

| Entry | Diazo Compound | Catalyst | Yield (%) | d.r. | ee (%) |

|---|---|---|---|---|---|

| 1 | Methyl aryldiazoacetate | Rh2(S-PTAD)4 | 87 | >20:1 | 97 |

Data sourced from a study on asymmetric C-H functionalization.

Nucleophilic Additions and Substitutions

The double bond in the pyrroline ring is susceptible to nucleophilic attack, often proceeding through intermediates like epoxides. Epoxidation of N-protected 3,4-dehydroproline derivatives can be achieved using reagents like meta-chloroperoxybenzoic acid (mCPBA). This reaction leads to the formation of epoxides, which can then be opened by various nucleophiles, providing a route to disubstituted pyrrolidine (B122466) derivatives. For instance, treatment of N-Boc or N-Ac protected 3,4-dehydroproline benzyl (B1604629) esters with mCPBA yields a mixture of cis and trans epoxides.

Table 2: Epoxidation of N-Protected 3,4-Dehydroproline Benzyl Esters

| N-Protecting Group | Reagent | Product | Yield (%) | Isomer Ratio (trans:cis) |

|---|---|---|---|---|

| Boc | mCPBA | N-Boc-3,4-epoxyproline benzyl ester | Good | Major: trans |

| Ac | mCPBA | N-Ac-3,4-epoxyproline benzyl ester | Good | Major: trans |

Data from a study on the synthesis of fluorinated prolines.

Oxidation and Reduction Reactions

The double bond of the pyrroline ring can undergo both oxidation and reduction. A key oxidation reaction is dihydroxylation. The stereoselective reaction of osmium tetraoxide (OsO4) with N-protected (2S)-3,4-dehydroproline methyl esters yields (2S,3R,4S)-3,4-dihydroxyprolines with high diastereoselectivity. This syn-dihydroxylation is a reliable method to introduce two hydroxyl groups across the double bond.

The double bond can also be reduced through catalytic hydrogenation. This reaction typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere to yield the corresponding saturated pyrrolidine ring. Asymmetric hydrogenation using chiral catalysts can provide access to specific stereoisomers of substituted prolines.

Table 3: Oxidation and Reduction of the Pyrroline Ring

| Reaction | Substrate | Reagents | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| Dihydroxylation | N-Protected (2S)-3,4-dehydroproline methyl ester | OsO4, NMO | (2S,3R,4S)-3,4-dihydroxyproline derivative | High | High (2,3-trans-3,4-cis) |

| Hydrogenation | (R)-3,4-dehydroproline derivative | H2, Pd/C | (R)-Proline derivative | High | N/A |

Yields and selectivities are generally high but can vary depending on the specific substrate and reaction conditions.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a range of chemical modifications, including the formation of esters and amides, as well as reduction to alcohols and aldehydes.

Esterification and Amidation Reactions

Esterification of the carboxylic acid can be achieved through various methods. A common and mild procedure is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is suitable for a wide range of alcohols, including sterically hindered ones. For N-Boc protected amino acids, esterification can also be performed using trimethylsilyldiazomethane (B103560) or by reaction with an alcohol in the presence of an acid catalyst.

Amidation is a fundamental transformation, often employed in peptide synthesis. The carboxylic acid can be coupled with a primary or secondary amine using activating agents to form an amide bond. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Table 4: Esterification and Amidation of this compound Derivatives

| Transformation | Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| Esterification | N-Boc-(R)-3,4-dehydroproline | Alcohol, DCC, DMAP | N-Boc-(R)-3,4-dehydroproline ester | Good to Excellent |

| Amidation | N-Boc-(R)-3,4-dehydroproline | Amine, HBTU, DIPEA | N-Boc-(R)-3,4-dehydroproline amide | High |

Yields are typically high but depend on the specific alcohol or amine used.

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent that effectively reduces carboxylic acids to alcohols. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). synarchive.com Another common reagent for this transformation is lithium borohydride (B1222165) (LiBH4), which can selectively reduce esters to alcohols in the presence of other functional groups. For example, N-protected (2S)-3,4-dehydroproline methyl ester can be reduced to the corresponding 2-hydroxymethylpyrrolidine derivative with LiBH4. thieme-connect.com

The conversion of the carboxylic acid to an aldehyde is more challenging as aldehydes are readily reduced to alcohols. A common strategy involves a two-step process: reduction of the carboxylic acid to the primary alcohol, followed by a controlled oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Alternatively, the carboxylic acid can be converted to a derivative, such as a Weinreb amide or an ester, which can then be partially reduced to the aldehyde using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Table 5: Reduction of the Carboxylic Acid Moiety

| Transformation | Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| Reduction to Alcohol | This compound | 1. Protection (e.g., Boc) 2. LiAlH4, THF | (R)-N-Boc-2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole | High |

| Reduction to Aldehyde (via ester) | N-Boc-(R)-3,4-dehydroproline methyl ester | DIBAL-H, -78 °C | N-Boc-(R)-2,5-dihydro-1H-pyrrole-2-carbaldehyde | Moderate to Good |

Yields can vary based on the specific protecting groups and reaction conditions.

Peptide Coupling Strategies

The incorporation of this compound into peptide chains requires careful selection of coupling strategies to ensure high efficiency and preservation of stereochemical integrity. Like other amino acids, the carboxylic acid moiety must be activated to facilitate amide bond formation with the amino group of the incoming amino acid or peptide fragment. uni-kiel.de The choice of coupling reagent is critical and is often dictated by factors such as steric hindrance, the risk of racemization, and the nature of the protecting groups employed.

Commonly used coupling reagents for sterically demanding or unique amino acids like dehydroproline include carbodiimides, phosphonium (B103445) salts, and uronium salts. uni-kiel.de

Carbodiimides: Reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. They are typically employed with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. The resulting activated species is a highly reactive O-acylisourea intermediate.

Phosphonium Reagents: Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogue (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. They generate HOBt active esters in situ, leading to clean and efficient couplings with minimal side reactions.

Uronium/Aminium Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular for peptide synthesis. uni-kiel.de They offer fast reaction times and high yields, even with hindered amino acids. HATU is particularly noted for its ability to reduce racemization during the coupling of sensitive amino acids.

The efficiency of these coupling strategies can be influenced by the protecting groups on both the dehydroproline and the coupling partner. N-protection, typically with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), is standard. The following table summarizes representative coupling conditions that are applicable for incorporating constrained proline analogs.

| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range |

|---|---|---|---|---|

| DIC | HOBt | DIPEA | DMF | 75-90% |

| HBTU | - | DIPEA | DMF/NMP | 85-98% |

| HATU | - | DIPEA/Collidine | DMF | 90-99% |

| PyBOP | - | DIPEA | CH₂Cl₂/DMF | 80-95% |

Synthesis of Advanced Derivatives for Research Probes

The unique conformational constraint imposed by the double bond in this compound makes it an attractive scaffold for creating advanced derivatives for use as research probes. These probes are designed to investigate biological processes such as protein-protein interactions, enzyme mechanisms, and receptor binding. Derivatization can occur at the nitrogen atom, the carboxylic acid, or the double bond itself.

One common strategy involves the functionalization of the pyrroline ring. The double bond is amenable to various chemical transformations, including epoxidation, dihydroxylation, and fluorination. acs.org For instance, electrophilic fluorination can be used to introduce fluorine atoms across the double bond, creating difluorinated proline analogs. acs.org These fluorinated derivatives are valuable as ¹⁹F NMR probes for studying peptide conformation and binding, as the fluorine nucleus provides a sensitive and specific spectroscopic handle.

The synthesis of such derivatives often starts with a protected form of dehydroproline, such as N-Boc or N-Cbz protected benzyl esters. acs.org

Epoxidation: Treatment with reagents like meta-chloroperoxybenzoic acid (mCPBA) can convert the double bond into an epoxide, which can then be opened by various nucleophiles to install diverse functionalities. acs.org

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) can be used to synthesize cis-diols, which can serve as precursors for further modification or as ligands for metal ions. acs.org

Halogenation: The double bond can be subjected to electrophilic halogenation to introduce bromine or iodine, which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach more complex moieties like fluorescent dyes or biotin (B1667282) tags.

The following table outlines potential derivatization strategies and their applications in creating research probes.

| Reaction Type | Reagent(s) | Resulting Derivative | Probe Application |

|---|---|---|---|

| Epoxidation | mCPBA | Epoxy-proline analog | Precursor for nucleophilic addition of tags |

| Asymmetric Dihydroxylation | OsO₄, NMO | Dihydroxy-proline analog | Conformational studies, metal chelation |

| Electrophilic Fluorination | Selectfluor® | Difluoro-proline analog | ¹⁹F NMR conformational probe |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide/Alkyne functionalized starting material | Triazole-linked conjugate | Attachment of fluorophores, biotin, or other reporters |

Structure-Reactivity Relationship Studies of this compound Analogs

Structure-reactivity and structure-activity relationship (SAR) studies of proline analogs are crucial for understanding how modifications to the pyrrolidine ring affect peptide conformation and biological function. sigmaaldrich.com The introduction of a double bond in this compound significantly flattens the ring compared to the twisted envelope or half-chair puckers of saturated proline. This planarity has a profound effect on the rotational barrier of the Xaa-Pro peptide bond, influencing the equilibrium between the cis and trans isomers. core.ac.uksigmaaldrich.com

The conformational effects of ring modifications are a key area of study. The degree of ring pucker, which is limited in dehydroproline, is a primary determinant of the cis/trans ratio. Analogs with different substituents on the ring or with altered ring sizes are synthesized to systematically probe these effects.

Key structural features of dehydroproline analogs and their impact on reactivity and conformation include:

Ring Planarity: The sp²-hybridized carbons of the double bond force the ring into a more planar conformation. This generally alters the preference for the endo or exo pucker seen in proline, which in turn affects the steric interactions that govern the cis/trans isomer ratio of the preceding peptide bond.

Substituent Effects: Adding substituents to the ring, such as fluorine or hydroxyl groups, can introduce stereoelectronic effects. For example, electron-withdrawing groups can influence the pyramidalization of the nitrogen atom, affecting the double bond character of the amide bond and thus the energy barrier for cis/trans isomerization. nih.gov

Ring Size: Expanding or contracting the ring (e.g., creating azetidine-2-carboxylic acid or pipecolic acid analogs) drastically changes the backbone dihedral angles (φ and ψ), providing tools to enforce specific secondary structures like β-turns or helical motifs. nih.gov

By incorporating this compound and its derivatives into model peptides, researchers can systematically study how these structural changes translate into altered reactivity in peptide coupling and different conformational preferences, ultimately guiding the design of peptidomimetics with desired structures and functions. For example, the replacement of proline with dehydroproline in the tuftsin (B1682037) peptide analog [Δ³-Pro³]-tuftsin resulted in altered biological activity, highlighting the impact of this structural modification. nih.gov

Biochemical and Enzymatic Transformations Involving R 2,5 Dihydro 1h Pyrrole 2 Carboxylic Acid

Identification of Biosynthetic Pathways (if naturally occurring or an intermediate)

There is currently no direct evidence detailing a specific natural biosynthetic pathway for (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid. Proline, its saturated counterpart, is biosynthesized from L-glutamic acid. asm.org It is plausible that this compound could arise as an intermediate or a byproduct of a modified proline biosynthetic pathway or through the enzymatic dehydrogenation of proline.

Enzymatic Synthesis and Degradation Mechanisms

The enzymatic transformations involving this compound are primarily understood through studies of its racemate or the L-enantiomer, 3,4-dehydro-L-proline. These studies indicate that the compound can be both synthesized and degraded by specific enzymes.

Substrate Specificity of Relevant Enzymes

Several enzymes have been identified that recognize and act upon 3,4-dehydroproline, highlighting their potential role in the metabolism of the (R)-isomer.

Proline Dehydrogenase (PRODH): This FAD-dependent enzyme, which catalyzes the first step in proline degradation, has been shown to effectively use 3,4-dehydro-L-proline as a substrate. nih.gov This suggests that PRODH could also be involved in the degradation of the (R)-enantiomer.

D-alanine Dehydrogenase: In Escherichia coli mutants deficient in proline dehydrogenase, the oxidation of 3,4-dehydro-DL-proline to pyrrole-2-carboxylate was attributed to the activity of D-alanine dehydrogenase. This enzyme exhibited activity with the D-isomer (which corresponds to the (S)-configuration in this case, but indicates a broader stereospecificity) after racemization of the L-isomer.

Lipases: A lipase (B570770) from Candida antarctica, Novozyme 435®, has been successfully used in the enzymatic kinetic resolution of racemic N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester. researchgate.netthieme-connect.com This demonstrates that lipases can act on derivatives of this compound, which is a key step in certain synthetic routes. researchgate.netthieme-connect.comcarbogen-amcis.com

| Enzyme | Source Organism | Transformation |

|---|---|---|

| Proline Dehydrogenase (PRODH) | Thermus thermophilus | Oxidation of 3,4-dehydro-L-proline |

| D-alanine Dehydrogenase | Escherichia coli | Oxidation of 3,4-dehydro-DL-proline |

| Lipase (Novozyme 435®) | Candida antarctica | Kinetic resolution of N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester |

Kinetic Studies of Enzyme-Catalyzed Reactions

Kinetic parameters for the enzymatic reaction of 3,4-dehydro-L-proline with proline dehydrogenase from Thermus thermophilus have been determined, providing insight into the efficiency of this transformation.

| Enzyme | Substrate | Km | kcat |

|---|---|---|---|

| Proline Dehydrogenase (T. thermophilus) | L-proline | 27 mM | 13 s-1 |

| Proline Dehydrogenase (T. thermophilus) | 3,4-dehydro-L-proline | 3-500 µM (range) | Not specified |

Data from Zhang et al. (2007). nih.gov

The significantly lower Michaelis constant (Km) range for 3,4-dehydro-L-proline compared to L-proline suggests a high affinity of the enzyme for this substrate. nih.gov

Co-factor Requirements in Enzymatic Systems

The enzymatic activities involving this compound and its analogs are dependent on specific co-factors.

Proline Dehydrogenase (PRODH): This enzyme is FAD-dependent, utilizing flavin adenine (B156593) dinucleotide as a cofactor for the oxidation of its substrates. nih.gov

D-alanine Dehydrogenase: The activity of this enzyme typically requires a nicotinamide (B372718) cofactor, such as NAD⁺.

Role in Microbial Metabolism and Biotransformations

Microorganisms play a significant role in the metabolism and biotransformation of compounds structurally related to this compound.

Escherichia coli : As mentioned, E. coli can metabolize 3,4-dehydro-DL-proline. In strains lacking proline dehydrogenase, D-alanine dehydrogenase takes over this function. This indicates that microbes possess enzymatic machinery capable of transforming this proline analog.

Lysobacter species: While not directly metabolizing the dihydro- form, Lysobacter species are known to produce pyrrole-2-carboxylic acid, which acts as a signaling molecule in interactions with fungi. nih.gov This highlights the broader role of pyrrole-based carboxylic acids in microbial ecology.

In Vitro Studies of Biochemical Interactions

In vitro studies have revealed that 3,4-dehydroproline can act as a modulator of enzyme activity.

Inhibition of Prolyl Hydroxylase: 3,4-dehydroproline has been identified as a selective inhibitor of prolyl hydroxylase at micromolar concentrations in studies using aerated root slices of Daucus carota. nih.gov It is hypothesized to act as a suicide inhibitor of the enzyme. nih.gov

Competitive Inhibition of Proline Dehydrogenase: In addition to being a substrate, 3,4-dehydro-L-proline can also act as a competitive inhibitor of proline dehydrogenase. nih.gov

Metabolic Flux Analysis Involving this compound

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. It provides insights into the operational state of cellular metabolism by tracking the flow of metabolites through various pathways. While direct, comprehensive metabolic flux analyses quantifying the turnover and pathway dynamics of this compound, also known as (R)-3,4-dehydroproline, are not extensively detailed in scientific literature, its metabolic significance can be inferred from its interactions with and relationship to proline metabolism.

(R)-3,4-dehydroproline is recognized as a proline analog and is known to function as a selective inhibitor of prolyl hydroxylase, an enzyme crucial for the post-translational modification of proline residues in collagen synthesis. nih.govnih.gov By inhibiting this hydroxylation step, the compound effectively alters the metabolic flux of peptidyl proline towards peptidyl hydroxyproline, a critical process for the structural integrity of collagen. nih.gov This inhibitory action can lead to the synthesis of a structurally modified, under-hydroxylated collagen. documentsdelivered.com

The metabolic context of this compound is most clearly understood by examining the proline catabolic pathway, where disruptions in metabolic flux have well-documented consequences. Proline catabolism is a two-step mitochondrial process:

Proline Dehydrogenase (PRODH): Converts proline to Δ¹-pyrroline-5-carboxylate (P5C). nih.gov

P5C Dehydrogenase (P5CDH): Oxidizes P5C to glutamate. researchgate.netnih.gov

Genetic deficiencies in the enzymes governing this pathway lead to inherited metabolic disorders known as hyperprolinemias, which are characterized by a severe disruption of normal metabolic flux. wikipedia.org In Hyperprolinemia Type II, a deficiency in the P5CDH enzyme (encoded by the ALDH4A1 gene) creates a metabolic bottleneck. metabolicsupportuk.orgmedlineplus.gov This blockage halts the metabolic flux from P5C to glutamate, causing a significant accumulation of P5C and a subsequent elevation of proline in the blood and urine. wikipedia.orgmedlineplus.gov

The following table provides an illustrative model of metabolic flux through the proline catabolism pathway, comparing a healthy state to a simulated Hyperprolinemia Type II condition. The flux rates are representative and demonstrate the impact of the enzymatic deficiency.

| Metabolic Reaction | Enzyme | Metabolic Flux in Healthy State (Relative Units) | Metabolic Flux in Hyperprolinemia Type II (Relative Units) | Metabolic Consequence |

|---|---|---|---|---|

| Proline → P5C | Proline Dehydrogenase (PRODH) | 100 | Reduced due to feedback inhibition | Upstream accumulation of proline. |

| P5C → Glutamate | P5C Dehydrogenase (P5CDH) | 100 | ~0 | Severe bottleneck; accumulation of P5C. |

This disruption highlights how a single enzymatic defect can drastically alter the flow of metabolites. The accumulation of P5C is a key feature of Hyperprolinemia Type II, demonstrating a near-complete cessation of flux through the final step of proline degradation. metabolicsupportuk.orgmedlineplus.gov While this compound is not a direct intermediate in this specific pathway, its structural similarity to proline and its role as an enzymatic inhibitor underscore the importance of maintaining balanced metabolic flux in related amino acid pathways.

Advanced Spectroscopic and Computational Approaches for R 2,5 Dihydro 1h Pyrrole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution and the solid state. For (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a combination of one-dimensional and multi-dimensional NMR experiments is essential for unambiguous assignment of proton and carbon signals and for establishing the connectivity and spatial relationships of atoms within the molecule.

Based on spectral database information for the synonymous compound 3,4-dehydro-DL-proline, the following are typical 1H and 13C NMR chemical shifts.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~4.5 | ~65 |

| C3-H | ~5.8 | ~126 |

| C4-H | ~5.8 | ~127 |

| C5-Ha | ~3.8 | ~55 |

| C5-Hb | ~3.9 | |

| N-H | - | - |

| C=O | - | ~175 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For this compound, COSY spectra would show correlations between the C2-H and the C3-H protons, and between the C4-H and C5-H protons, confirming the connectivity within the pyrroline (B1223166) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached carbon atom. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.5 ppm would show a correlation to the carbon signal at ~65 ppm, confirming its assignment to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. For the rigid pyrroline ring, NOESY could help to confirm the relative orientation of the protons on the ring and the carboxylic acid substituent.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and packing of molecules in the solid state. For amino acids and their derivatives, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding, and can distinguish between different crystalline forms (polymorphs) nih.gov. While specific ssNMR studies on this compound are not prevalent, the techniques are highly applicable. 13C and 15N ssNMR would be particularly informative for this compound, providing insights into the local environment of each atom in the crystal lattice.

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule and its fragments nih.gov. For this compound (C5H7NO2), the expected exact mass of the protonated molecule [M+H]+ would be approximately 114.0555, and for the deprotonated molecule [M-H]-, it would be approximately 112.0404.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This provides detailed structural information. The fragmentation of protonated amino acids typically involves neutral losses of H2O, CO, and NH3 nih.gov. For the stereoisomer, 3,4-Dehydro-L-proline, a tandem mass spectrum of the [M+H]+ ion (precursor m/z 114.055) shows a prominent product ion at m/z 68 nih.govnih.gov. This corresponds to the loss of formic acid (HCOOH, 46 Da), a common fragmentation pathway for protonated α-amino acids.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Neutral Loss |

|---|---|---|---|

| 114.055 | 68 | 46 | HCOOH (Formic acid) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding sid.irnih.gov.

While experimental IR and Raman spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on data from similar compounds such as L-proline and pyrrole-2-carboxylic acid, and through computational methods sid.irchemicalbook.comnist.gov.

Expected Characteristic Vibrational Bands:

O-H Stretch (Carboxylic Acid): A broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm-1, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

N-H Stretch: A moderate absorption in the IR spectrum around 3300-3500 cm-1.

C=O Stretch (Carboxylic Acid): A strong absorption in the IR spectrum, typically around 1700-1725 cm-1 for a saturated carboxylic acid. The presence of the double bond in the ring may slightly shift this frequency.

C=C Stretch: A band of variable intensity in both IR and Raman spectra, expected in the 1600-1680 cm-1 region.

C-N Stretch: Typically observed in the 1020-1250 cm-1 region.

CH2 Bending (Scissoring): Expected around 1450 cm-1.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound in its solid state.

Although a crystal structure for this compound is not available, the structure of its aromatic counterpart, pyrrole-2-carboxylic acid (PCA), has been determined by single-crystal X-ray diffraction. researchgate.net Analysis of PCA reveals that its crystal structure is stabilized by intermolecular hydrogen bonds. researchgate.net The pyrrole moiety in PCA influences the π-electron delocalization, which in turn affects the strength of these hydrogen bonds. researchgate.net In the solid state, PCA molecules form dimers through hydrogen bonding interactions. researchgate.net Specifically, X-ray analysis has confirmed that s-cis conformers of pyrrole-2-carboxylic acid form crystal structures with distinct motifs. researchgate.net

The determination of the crystal structure for this compound would follow a similar experimental path, involving the growth of a high-quality single crystal, which would then be analyzed by X-ray diffraction to elucidate its specific solid-state conformation and packing.

Table 1: Crystallographic Data for the Related Compound Pyrrole-2-carboxylic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.080 |

| b (Å) | 5.0364 |

| c (Å) | 14.613 |

| β (°) | 98.969 |

| V (ų) | 1023.6 |

| Z | 8 |

Note: This data is for the related compound pyrrole-2-carboxylic acid and serves as an illustrative example.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for investigating molecular structure, properties, and reactivity, especially when experimental data is scarce. These methods complement experimental findings and provide deeper insights at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. indexcopernicus.com It is widely employed to calculate properties such as molecular geometry, vibrational frequencies, and electronic distribution. indexcopernicus.commasjaps.com DFT studies on related molecules like pyrrole-2-carboxylic acid and proline derivatives provide a framework for understanding the potential electronic characteristics of this compound. researchgate.netindexcopernicus.com

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze the dimers of pyrrole-2-carboxylic acid. researchgate.net Such calculations help in understanding the π-electron delocalization and the strength of hydrogen bonds. researchgate.net Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to describing chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability. A smaller gap suggests that the molecule is more likely to be reactive.

A DFT study on this compound would provide precise values for its electronic properties, offering insights into its stability, reactivity, and potential interaction sites.

Note: This table represents typical electronic properties that would be calculated for the title compound using DFT. The values are dependent on the specific level of theory and basis set used. indexcopernicus.com

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govtechnologynetworks.com This technique allows for the exploration of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt in various environments, such as in solution. nih.gov

For molecules like cyclic amino acids and peptides, MD simulations are crucial for understanding their solution structures. nih.govnih.gov An MD simulation of this compound would involve defining a force field (a set of parameters describing the potential energy of the system), solvating the molecule in a chosen solvent (e.g., water), and then simulating its dynamic behavior by solving Newton's equations of motion. technologynetworks.com

The simulation would generate a trajectory of atomic positions over time, from which various properties can be analyzed. This includes identifying the most stable conformations, the energy barriers between them, and the influence of the solvent on the molecular structure. Such simulations can provide a detailed picture of the molecule's behavior that is often inaccessible by experimental means alone. technologynetworks.comnih.gov

Table 3: Conceptual Workflow for an MD Simulation of this compound

| Step | Description | Expected Outcome |

|---|---|---|

| 1. System Setup | The molecule is placed in a simulation box with explicit solvent molecules (e.g., water). | A solvated system ready for simulation. |

| 2. Energy Minimization | The system's energy is minimized to remove any steric clashes or unfavorable geometries. | A low-energy starting structure. |

| 3. Equilibration | The system is gradually heated and pressurized to the desired simulation conditions (e.g., 300 K, 1 atm). | A stable system at the target temperature and pressure. |

| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to sample conformational space. | A trajectory file containing the coordinates of all atoms over time. |

| 5. Analysis | The trajectory is analyzed to determine conformational preferences, hydrogen bonding patterns, and other dynamic properties. | Identification of stable conformers and understanding of the molecule's flexibility. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.com These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized molecules and to guide the design of compounds with enhanced desired characteristics. acs.org

While no QSAR models for derivatives of this compound have been reported, studies on other pyrrole derivatives demonstrate the utility of this approach. mdpi.comacs.orgnih.gov For example, 3D-QSAR studies have been performed on pyrrole-indolin-2-ones as Aurora A kinase inhibitors. mdpi.com In such a study, a series of compounds with known activities are aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. mdpi.comacs.org

Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to build a regression model that correlates these descriptors with the observed activity. mdpi.com The resulting model can then be used to predict the activity of new derivatives and provide visual feedback in the form of contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease activity. mdpi.com

Table 4: Example of a 3D-QSAR Model for Pyrrole-Indolin-2-one Derivatives

| Model | r²cv | r² | Contribution of Fields |

|---|---|---|---|

| CoMFA | 0.726 | 0.972 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.566 | 0.984 | Steric: 15%, Electrostatic: 30%, Hydrophobic: 25%, H-bond Donor: 15%, H-bond Acceptor: 15% |

Note: This table is based on a published study on pyrrole-indolin-2-one derivatives and illustrates the statistical parameters and field contributions of typical 3D-QSAR models. mdpi.com r²cv (cross-validated r-squared) and r² (non-cross-validated r-squared) are measures of the model's predictive ability and goodness of fit, respectively.

Applications of R 2,5 Dihydro 1h Pyrrole 2 Carboxylic Acid in Asymmetric Synthesis

Chiral Building Block in Natural Product Synthesis

The unique stereochemical and conformational properties of (R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid have been exploited in the total synthesis of several complex natural products. Its structure provides a rigid scaffold that allows for the precise installation of new stereocenters.

One notable application is in the synthesis of polyhydroxylated pyrrolizidine (B1209537) alkaloids, such as (+)-alexine and (-)-hyacinthacine A1 . These compounds are known for their glycosidase inhibitory activity. The synthesis of these alkaloids often involves the use of this compound derivatives to construct the core pyrrolizidine ring system with the desired stereochemistry. For instance, a key step in the synthesis of (+)-alexine involves a highly stereoselective [3+2] annulation reaction to form the polyhydroxylated pyrrolidine (B122466) subunit. nih.gov Similarly, the synthesis of (-)-hyacinthacine A1 can be achieved through a diastereodivergent route involving the transannular iodoamination of substituted 1,2,3,4,7,8-hexahydroazocine (B14630439) scaffolds derived from chiral precursors. rsc.org

| Natural Product | Therapeutic Class | Key Synthetic Strategy Utilizing this compound Motif |

| (+)-Alexine | Glycosidase Inhibitor | Stereoselective [3+2] annulation to construct the polyhydroxylated pyrrolidine core. nih.gov |

| (-)-Hyacinthacine A1 | Glycosidase Inhibitor | Transannular iodoamination of a chiral hexahydroazocine derivative. rsc.org |

| Ecteinascidin 743 | Antitumor Agent | Construction of chiral intermediates for the tetrahydroisoquinoline core. nih.govnih.gov |

Intermediates in the Synthesis of Pharmaceutical Precursors

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceutical precursors, particularly for drugs that require a specific stereochemistry for their therapeutic effect.

A prominent example is the synthesis of vildagliptin (B1682220) , an oral anti-hyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme. The synthesis of vildagliptin often starts from L-proline, which is a precursor to this compound. A key intermediate in several synthetic routes is (S)-1-(chloroacetyl)-2-cyanopyrrolidine. This intermediate is then condensed with 3-amino-1-adamantanol to yield vildagliptin. researchgate.netgoogle.comgoogle.com The chirality of the pyrrolidine ring is essential for the drug's efficacy.

The synthesis of this key intermediate highlights the utility of the pyrrolidine scaffold in constructing pharmaceutically active molecules. The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic effect.

| Pharmaceutical Precursor | Drug | Therapeutic Class | Synthetic Utility of this compound Derivative |

| (S)-1-(Chloroacetyl)-2-cyanopyrrolidine | Vildagliptin | DPP-4 Inhibitor (Anti-diabetic) | Serves as the chiral core for the construction of the final drug molecule. researchgate.netgoogle.com |

Role in the Development of Chiral Catalysts

The rigid C2-symmetric scaffold of pyrrolidine derivatives makes them excellent ligands for asymmetric catalysis. This compound can be readily converted into a variety of chiral ligands and organocatalysts that are effective in a range of asymmetric transformations.

Chiral pyrrolidine-based organocatalysts have been synthesized and successfully applied in enantioselective Michael additions of aldehydes to nitroolefins. nih.gov These catalysts, often featuring bulky substituents at the C2 position derived from the carboxylic acid, create a sterically hindered chiral environment that directs the approach of the reactants, leading to high enantioselectivities. The development of these catalysts has been a significant advancement in the field of organocatalysis, providing metal-free alternatives for the synthesis of chiral compounds. nih.govmdpi.com

Furthermore, derivatives of this compound can be incorporated into more complex ligand architectures for transition metal-catalyzed reactions. For example, chiral N-Boc-2,5-dihydro-1H-pyrrole has been used in dirhodium-catalyzed asymmetric C-H functionalization reactions, demonstrating high levels of diastereo- and enantioselectivity. nih.govacs.org

| Catalyst Type | Asymmetric Reaction | Key Feature Derived from this compound |

| Pyrrolidine-based Organocatalyst | Michael Addition | Chiral pyrrolidine scaffold with bulky substituents. nih.gov |

| Dirhodium Tetracarboxylate with Chiral Ligand | C-H Functionalization | Chiral dihydropyrrole ligand. nih.govacs.org |

Synthesis of Other Biologically Relevant Molecules and Probes

Beyond natural products and pharmaceuticals, this compound is a valuable starting material for the synthesis of other biologically relevant molecules, including peptides and molecular probes for imaging and diagnostics.

The incorporation of this non-proteinogenic amino acid into peptides can induce specific conformational constraints, which can be useful for studying peptide structure and function. For example, its rigid structure can help to stabilize β-turn motifs in peptides.

A significant application in this area is the synthesis of radiolabeled probes for Positron Emission Tomography (PET). While direct radiolabeling of this compound with isotopes like fluorine-18 (B77423) (¹⁸F) can be challenging, it can be derivatized and then conjugated to a prosthetic group that carries the radioisotope. For instance, a peptide containing a derivative of this compound can be labeled with ¹⁸F through an amine-reactive prosthetic group like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). nih.govsnmjournals.org This approach allows for the creation of PET tracers that can be used to visualize and quantify biological processes in vivo.

Similarly, fluorescent probes can be synthesized by attaching a fluorophore to a molecule derived from this compound. These fluorescently labeled biomolecules are invaluable tools in cell biology and diagnostics. pharmaxchange.infonih.gov

| Molecule/Probe Type | Application | Synthetic Approach |

| ¹⁸F-Labeled Peptides | PET Imaging | Conjugation of a peptide containing a derivative of the title compound with an ¹⁸F-labeled prosthetic group. nih.govsnmjournals.org |

| Fluorescently Labeled Biomolecules | Fluorescence Microscopy, Diagnostics | Attachment of a fluorescent dye to a biomolecule derived from the title compound. pharmaxchange.infonih.gov |

Strategic Retrosynthetic Analysis Utilizing this compound

In the strategic planning of the synthesis of complex molecules, known as retrosynthetic analysis, this compound often emerges as a key chiral synthon. Its pre-defined stereochemistry and versatile functionality make it an attractive starting point for disconnecting complex target molecules into simpler, readily available precursors.

The total syntheses of the complex alkaloids mentioned in section 7.1, such as ecteinascidin 743 and various pyrrolizidine alkaloids, provide excellent examples of this strategic application. In the retrosynthesis of these molecules, the chiral pyrrolidine ring is often identified as a key structural motif that can be traced back to this compound or a related derivative. This disconnection simplifies the synthetic problem by providing a reliable and stereochemically defined starting material.

The utility of this compound in retrosynthetic analysis stems from its ability to serve as a "chiral pool" starting material, providing a foundation upon which molecular complexity can be built in a controlled and predictable manner.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The advancement of research into (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its applications is contingent upon the availability of efficient and scalable synthetic methods. Current research on similar structures suggests several promising avenues for future synthetic development. A notable efficient synthesis for the corresponding (S)-enantiomer with a Boc-protecting group has been described starting from N-Boc-diallylamine, utilizing ring-closing metathesis (RCM) followed by enzymatic kinetic resolution to achieve the desired stereochemistry. carbogen-amcis.com Future strategies will likely focus on adapting and refining such methods for the (R)-enantiomer and exploring new catalytic and biocatalytic approaches.

Key future directions in synthesis include:

Asymmetric Catalysis: Developing novel transition-metal catalyzed reactions, such as asymmetric hydrogenation or cyclization, to directly generate the (R)-enantiomer with high enantiomeric excess, bypassing the need for chiral resolution steps.

Enzymatic and Whole-Cell Biocatalysis: Engineering or discovering enzymes (e.g., aminotransferases, oxidases) that can perform stereoselective synthesis of the target molecule or its precursors from simple, achiral starting materials.

Flow Chemistry: Implementing continuous flow processes for key synthetic steps, such as RCM or subsequent modifications, to improve safety, scalability, and efficiency compared to traditional batch processing.

Novel Precursor Development: Investigating alternative starting materials, potentially derived from bio-renewable sources, to create more sustainable synthetic pathways in line with green chemistry principles. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Relevant Precedent |

| Asymmetric Ring-Closing Metathesis | Use of a chiral ruthenium catalyst to perform RCM on a suitable diallylamine precursor, directly yielding the chiral pyrroline (B1223166) ring. | High stereoselectivity, atom economy. | Synthesis of N-sulfonyl- and N-acylpyrroles via RCM. organic-chemistry.org |

| Enzymatic Kinetic Resolution | Separation of a racemic mixture of a synthetic intermediate using an enzyme that selectively reacts with one enantiomer. | High enantiopurity, mild reaction conditions. | Used in the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid. carbogen-amcis.com |

| Paal-Knorr Synthesis Adaptation | Modification of the classical Paal-Knorr reaction, which condenses a 1,4-dicarbonyl compound with a primary amine, using chiral auxiliaries or catalysts. | Use of readily available starting materials. | A well-established method for general pyrrole synthesis. nih.govorganic-chemistry.org |

| Cyclization of Amino Acid Derivatives | Designing and executing stereoselective intramolecular cyclization reactions starting from readily available chiral amino acid precursors like glutamic acid. | Chiral pool synthesis, predictable stereochemistry. | Synthesis of pyrrolin-4-ones from glycine-derived enamines. mdpi.com |

Exploration of Uncharted Biochemical Roles

While this compound has been identified in human blood as part of the exposome, it is not considered a naturally occurring metabolite, and its biochemical functions remain largely unknown. hmdb.ca Future research will focus on elucidating its potential roles in biological systems, drawing inspiration from the activities of structurally related pyrrole compounds.